2,4-Difluororesorcinol

Description

The exact mass of the compound 2,4-Difluororesorcinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluororesorcinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluororesorcinol including the price, delivery time, and more detailed information at info@benchchem.com.

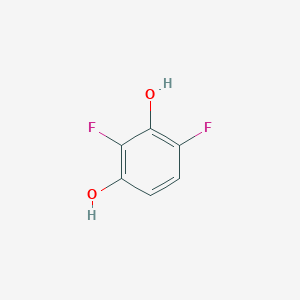

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNBFQFUGXNAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445607 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-71-1 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2,4-Difluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,4-difluororesorcinol (CAS RN: 195136-71-1), a key fluorinated building block in the development of advanced fluorescent dyes and other specialized chemical entities.

Chemical Properties and Data

2,4-Difluororesorcinol, also known as 2,4-difluoro-1,3-benzenediol, is an off-white solid at room temperature.[1][2] Its key properties are summarized in the table below for quick reference. This data is essential for designing synthetic procedures, understanding its solubility, and ensuring proper handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 195136-71-1 | [3] |

| Molecular Formula | C₆H₄F₂O₂ | [3] |

| Molecular Weight | 146.09 g/mol | [3] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 57-88 °C | [1] |

| Purity | ≥95% - ≥98% (HPLC) | [1][3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1][2] |

| Storage Conditions | Freeze (<-15 °C), protect from light and moisture | [1][2] |

Synthesis of 2,4-Difluororesorcinol

A robust, regiospecific synthesis for fluorinated resorcinols, including 2,4-difluororesorcinol, has been developed to overcome the challenges of direct fluorination.[4][5][6] The synthetic pathway begins with a polyfluoronitrobenzene precursor and proceeds through a four-step sequence involving nucleophilic aromatic substitution, reduction of a nitro group, removal of the resulting amino group (hydrodediazoniation), and finally demethylation to yield the target resorcinol.[4][6]

This multi-step process is outlined in the workflow diagram below.

Caption: Figure 1. Synthetic Pathway to 2,4-Difluororesorcinol

Experimental Protocols

The following protocols are based on the general methodology reported for the synthesis of fluorinated resorcinols.[6] Researchers should adapt these procedures with appropriate safety precautions and reaction monitoring.

Step 1: Synthesis of 1,3-Dimethoxy-2,4-difluoro-5-nitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetrafluoro-3-nitrobenzene in anhydrous methanol (MeOH).

-

Methoxide Addition: To this solution, add 2.2 equivalents of sodium methoxide (NaOMe).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This nucleophilic aromatic substitution reaction is typically high-yielding.

-

Work-up: Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure. Extract the residue with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 5-Amino-1,3-dimethoxy-2,4-difluorobenzene

-

Reaction Setup: Dissolve the 1,3-dimethoxy-2,4-difluoro-5-nitrobenzene from the previous step in ethyl acetate (EtOAc).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Reaction Conditions: Stir the mixture vigorously at room temperature until the starting material is fully consumed (monitor by TLC). The reduction of the nitro group is generally quantitative.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the aniline derivative.

Step 3: Synthesis of 1,3-Dimethoxy-2,4-difluorobenzene

-

Reaction Setup: Cool a solution of the 5-amino-1,3-dimethoxy-2,4-difluorobenzene in hypophosphorous acid (H₃PO₂) to 0 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. This step forms the diazonium salt intermediate.

-

Hydrodediazoniation: After the addition is complete, allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Work-up: Extract the product with an organic solvent, wash the organic layer with a sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 4: Synthesis of 2,4-Difluororesorcinol

-

Reaction Setup: Dissolve the 1,3-dimethoxy-2,4-difluorobenzene in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).

-

Demethylation: Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ dropwise.

-

Reaction Conditions: Allow the reaction to stir at -78 °C for one hour and then warm to room temperature, stirring for an additional 24 hours.

-

Work-up: Carefully quench the reaction by slowly adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2,4-difluororesorcinol.

Spectroscopic Properties

Detailed spectroscopic data is crucial for the structural confirmation of synthesized 2,4-difluororesorcinol. While specific spectra are not widely published, the expected characteristics based on its structure are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-difluororesorcinol is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[7]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region due to the carbon-fluorine bonds.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range, corresponding to the phenolic C-O bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reflect the protons on the aromatic ring and the hydroxyl groups.

-

Aromatic Protons (H-5, H-6): The two aromatic protons will appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The signals will be split by each other (ortho coupling) and by the adjacent fluorine atoms (H-F coupling).

-

Hydroxyl Protons (-OH): Two broad singlet peaks will be observed, the chemical shift of which can vary depending on the solvent and concentration. These peaks can be confirmed by D₂O exchange, which would cause them to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, with characteristic splitting patterns due to C-F coupling.

-

Carbons bonded to Oxygen (C-1, C-3): These carbons will appear downfield, typically in the δ 150-160 ppm range. They will exhibit coupling with the adjacent fluorine atoms.

-

Carbons bonded to Fluorine (C-2, C-4): These carbons will show large one-bond C-F coupling constants (¹JCF), resulting in doublets. Their chemical shifts will be significantly affected by the fluorine atoms. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[8]

-

Carbons bonded to Hydrogen (C-5, C-6): These carbons will appear further upfield in the aromatic region (δ 100-120 ppm) and will also show coupling to fluorine.

Applications

2,4-Difluororesorcinol is a valuable intermediate primarily used in the synthesis of fluorescent dyes.[1] It is a key precursor for preparing Pacific Blue dyes and other fluorophores like fluorescein, coumarin, and resorufin analogs.[2] The introduction of fluorine atoms can enhance the photostability and lower the pKa of these dyes, making them superior fluorescent probes for biological imaging and assays.[4][5]

References

- 1. 2,4-Difluororesorcinol - CAS-Number 195136-71-1 - Order from Chemodex [chemodex.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

An In-depth Technical Guide to 2,4-Difluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,4-Difluororesorcinol (CAS Number: 195136-71-1). This fluorinated building block is of significant interest due to its application as a key precursor in the synthesis of advanced fluorescent dyes used in biological imaging and diagnostics.

Core Chemical Data

2,4-Difluororesorcinol, also known as 2,4-Difluoro-1,3-dihydroxybenzene, is an off-white solid organic compound.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 195136-71-1 | [2] |

| Molecular Formula | C₆H₄F₂O₂ | [2] |

| Molecular Weight | 146.09 g/mol | [2] |

| Synonyms | 2,4-Difluoro-1,3-dihydroxy benzene, 2,4-Difluorobenzene-1,3-diol | |

| InChI Key | IBNBFQFUGXNAKU-UHFFFAOYSA-N | |

| SMILES String | Oc1ccc(F)c(O)c1F |

Table 2: Physicochemical and Safety Data

| Property | Value | Source |

| Appearance | Off-white solid | [1] |

| Melting Point | 57-88 °C | |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| Storage Temperature | -20°C | |

| Purity | ≥95% | [2] |

| Hazard Class | Acute Toxicity 3 (Oral) | |

| Signal Word | Danger | |

| GHS Pictogram | GHS06 (Skull and Crossbones) |

Experimental Protocols

Synthesis of 2,4-Difluororesorcinol

A key application of 2,4-Difluororesorcinol is in the synthesis of novel fluorinated fluoresceins, such as the Oregon Green dyes.[3][4] A regiospecific synthesis for fluorinated resorcinols, including 2,4-Difluororesorcinol, has been developed, which is crucial for producing these advanced fluorophores.[3][4] The general synthetic strategy involves a multi-step process starting from polyfluorinated nitrobenzenes.

Methodology:

-

Methoxide Displacement: A (polyfluoro)nitrobenzene precursor is reacted with approximately two equivalents of sodium methoxide in methanol. This step displaces fluoride ions with methoxy groups at positions ortho and para to the nitro group.[3][4]

-

Nitro Group Reduction: The nitro group of the resulting dimethoxy-fluoronitrobenzene derivative is reduced to an amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate.[4]

-

Hydrodediazoniation: The amino group is then removed via a hydrodediazoniation reaction. This is accomplished by treating the amine with nitrous acid (HNO₂) and hypophosphorous acid (H₃PO₂).[4]

-

Demethylation: The final step is the demethylation of the methoxy groups to yield the desired fluorinated resorcinol. This is often carried out using a strong Lewis acid such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane.[4]

This synthetic route provides a more controlled and higher-yield alternative to direct fluorination methods.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 system or equivalent, equipped with a diode array detector (DAD) or UV detector.[5]

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 40:60 v/v) or acetonitrile and a phosphate buffer.[5][6] The mobile phase should be filtered and degassed prior to use.

-

Flow Rate: 1.0 mL/minute.[5]

-

Column Temperature: 25°C (ambient).[5]

Sample and Standard Preparation:

-

Standard Stock Solution: Prepare a stock solution of 2,4-Difluororesorcinol in a suitable solvent such as 0.1 M hydrochloric acid or the mobile phase.[6]

-

Calibration Standards: Generate a series of calibration standards by diluting the stock solution to a range of concentrations.

-

Sample Preparation: Dissolve the sample containing 2,4-Difluororesorcinol in the same solvent as the standards and filter through a 0.2 µm membrane filter before injection.[6]

This method, once validated for linearity, accuracy, and precision, can be effectively used for the quantification of 2,4-Difluororesorcinol.

Visualization of Synthetic Pathway and Application

The primary utility of 2,4-Difluororesorcinol is as a building block for more complex molecules with specific functions, particularly in the realm of biological imaging.

Synthesis of Fluorinated Fluorescein Dyes

2,4-Difluororesorcinol is a key precursor for creating fluorinated fluorescein dyes. These dyes exhibit enhanced photostability and lower pKa values compared to traditional fluorescein, making them superior fluorescent probes for use in biological systems.[3] The synthesis is typically a condensation reaction.

Caption: Synthesis of a fluorinated fluorescein dye from 2,4-Difluororesorcinol.

Application in Biological Imaging

The fluorinated dyes synthesized from 2,4-Difluororesorcinol can be conjugated to biomolecules, such as antibodies or peptides, to create fluorescent probes. These probes are instrumental in various bioimaging applications, allowing for the visualization and tracking of specific targets within living cells.[][]

Caption: Workflow for the use of fluorescent probes in live-cell imaging.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4-Difluororesorcinol: A Technical Guide

Introduction

2,4-Difluororesorcinol (2,4-Difluoro-1,3-dihydroxybenzene) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a key building block in the synthesis of various chemical entities, including fluorescent dyes like Pacific Blue™.[1] The precise characterization of this molecule is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic analysis of 2,4-difluororesorcinol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties and analytical methodologies for this compound.

Molecular Structure and Spectroscopic Overview

The structural confirmation of 2,4-difluororesorcinol relies on a combination of spectroscopic techniques that provide complementary information.[2] The presence of a di-substituted aromatic ring, two hydroxyl groups, and two fluorine atoms gives rise to a unique spectral fingerprint.

-

NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. The presence of fluorine introduces complex spin-spin coupling with both protons and carbons.

-

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[2]

-

UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule, which are characteristic of the conjugated aromatic system.[2]

Below is a diagram illustrating the relationship between the molecular structure of 2,4-difluororesorcinol and the expected spectroscopic data.

Data Presentation

While specific, high-resolution experimental data for 2,4-difluororesorcinol is not widely published, the following tables summarize the expected quantitative data based on typical values for the functional groups and structural motifs present in the molecule.

Table 1: Expected ¹H and ¹³C NMR Data

The NMR spectra are expected to be complex due to spin-spin coupling between protons, carbons, and fluorine atoms. ¹³C NMR spectra of fluorinated compounds can be challenging to interpret due to large one-bond and long-range C-F coupling constants.[3][4]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | OH | Variable (broad) | Singlet (broad) | N/A |

| H-5 | ~6.5 - 6.7 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 4-6 | |

| H-6 | ~6.9 - 7.1 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 10-12 | |

| ¹³C | C1, C3 | ~150 - 160 | Doublet of doublets (dd) | ²J(C,F) ≈ 15-25, ²J(C,F) ≈ 5-15 |

| C2, C4 | ~140 - 150 | Doublet of doublets (dd) | ¹J(C,F) ≈ 240-250, ³J(C,F) ≈ 3-5 | |

| C5 | ~105 - 110 | Doublet (d) | ²J(C,F) ≈ 20-30 | |

| C6 | ~110 - 115 | Doublet (d) | ²J(C,F) ≈ 3-5 |

Note: Chemical shifts are referenced to TMS and can vary based on solvent and concentration. Coupling patterns are predicted and may be more complex in experimental spectra.

Table 2: Expected IR Absorption Data

The IR spectrum is characterized by key absorption bands corresponding to the hydroxyl, aromatic, and carbon-fluorine bonds.[2]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Phenolic -OH | 3600 - 3100 | Strong, Broad |

| C-H Stretching | Aromatic C-H | 3100 - 3000 | Medium |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretching | Phenolic C-O | 1260 - 1180 | Strong |

| C-F Stretching | Aryl-F | 1300 - 1100 | Strong, Sharp |

| C-H Bending | Aromatic C-H | 900 - 675 | Medium to Strong |

Table 3: Expected UV-Vis Absorption Data

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. Specific absorption maxima (λmax) and molar absorptivity (ε) are highly dependent on the solvent.[2]

| Transition | Chromophore | Expected λmax (nm) | Solvent Effects |

| π → π* | Substituted Benzene Ring | ~270 - 280 | Polar solvents may cause a slight shift and loss of fine structure. |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of 2,4-difluororesorcinol, which is an off-white solid at room temperature.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

2,4-Difluororesorcinol (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆)

-

NMR tubes (5 mm)

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of 2,4-difluororesorcinol and place it in a small, clean vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it dissolves phenols well).

-

Ensure the solid is fully dissolved. Gentle vortexing or warming may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

If any solid particles are present, filter the solution through a small plug of glass wool in the pipette before transferring it to the NMR tube to prevent issues with spectrometer shimming.

-

-

Instrument Setup (General):

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans over a longer period is typically required.

-

Advanced Experiments (Optional): If further structural elucidation is needed, 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an IR spectrum to identify the functional groups.

Method 1: Thin Solid Film

-

Sample Preparation:

-

Dissolve a small amount (~10-20 mg) of 2,4-difluororesorcinol in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Clean the salt plate thoroughly with a dry solvent (e.g., acetone) after use.

-

Method 2: KBr Pellet

-

Sample Preparation:

-

Place approximately 1-2 mg of 2,4-difluororesorcinol and ~100 mg of dry, spectroscopic-grade KBr powder into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (as per the manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the appropriate sample holder in the FT-IR spectrometer.

-

Collect the spectrum as described in the thin film method.

-

UV-Visible Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum.

Materials:

-

2,4-Difluororesorcinol

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 2,4-difluororesorcinol by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill two quartz cuvettes with the pure solvent. These will be the reference and blank.

-

Place the cuvettes in the reference and sample holders and run a baseline correction to zero the instrument across the wavelength range.

-

Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette back into the sample holder.

-

Run the scan to record the absorbance spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax).

-

Workflow and Pathway Visualizations

The following diagrams, created using the DOT language, visualize the experimental workflow and the structural analysis logic.

References

Unveiling the Solubility Profile of 2,4-Difluororesorcinol: A Technical Guide for Researchers

An In-depth Exploration of the Solubility of 2,4-Difluororesorcinol in Common Organic Solvents for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of the solubility of 2,4-difluororesorcinol, a key fluorinated building block in the synthesis of fluorescent dyes and other complex molecules.[1][2] Understanding the solubility of this compound in various organic solvents is critical for researchers, scientists, and professionals in drug development to ensure efficient reaction conditions, purification processes, and formulation strategies.

Core Physical and Chemical Properties

2,4-Difluororesorcinol, also known as 2,4-difluoro-1,3-dihydroxy benzene, is an off-white solid with a molecular weight of 146.09 g/mol .[1][3][4] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₂ | [3] |

| Molecular Weight | 146.09 g/mol | [3][4] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 57-88 °C |

Solubility of 2,4-Difluororesorcinol in Organic Solvents

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Water | Slightly Soluble | |

| DMSO, PEG300, Tween-80, Saline Mixture | ≥ 2.08 mg/mL | A clear solution was obtained in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] |

The presence of two hydroxyl groups and two fluorine atoms on the benzene ring gives 2,4-difluororesorcinol a polar character, which explains its solubility in polar organic solvents like DMF, ethanol, and acetone. The hydroxyl groups can participate in hydrogen bonding with the solvent molecules, facilitating dissolution. Its limited solubility in water is also consistent with the presence of the aromatic ring, which imparts some nonpolar character.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for 2,4-difluororesorcinol in specific solvent systems, a standardized experimental protocol is essential. The following section outlines a general methodology for determining the solubility of a solid organic compound like 2,4-difluororesorcinol.

Materials and Equipment

-

2,4-Difluororesorcinol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4-difluororesorcinol and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,4-difluororesorcinol.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,4-difluororesorcinol of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of 2,4-difluororesorcinol in the diluted supernatant samples.

-

Calculate the solubility of 2,4-difluororesorcinol in the original solvent, taking into account the dilution factor.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of 2,4-difluororesorcinol.

Caption: Experimental workflow for determining the solubility of 2,4-difluororesorcinol.

This comprehensive guide provides foundational knowledge on the solubility of 2,4-difluororesorcinol, empowering researchers to optimize their experimental designs and achieve their scientific goals. Further experimental investigation is encouraged to expand the quantitative solubility data in a broader range of organic solvents and across various temperatures.

References

Physical and chemical properties of 2,4-Difluoro-1,3-dihydroxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Difluoro-1,3-dihydroxybenzene, also known as 2,4-Difluororesorcinol. This document consolidates key data, outlines conceptual experimental protocols, and presents logical workflows relevant to its application in research and development.

Core Properties

2,4-Difluoro-1,3-dihydroxybenzene is a fluorinated aromatic compound belonging to the resorcinol family.[1] Its structural attributes, particularly the presence of two fluorine atoms and two hydroxyl groups on the benzene ring, confer unique reactivity and make it a valuable intermediate in organic synthesis.[2][3][4]

Table 1: General Properties of 2,4-Difluoro-1,3-dihydroxybenzene

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 2,4-Difluoro-1,3-dihydroxybenzene | [2][3] |

| Synonyms | 2,4-Difluororesorcinol, 2,4-Difluorobenzene-1,3-diol | [2] |

| CAS Number | 195136-71-1 | [2][3] |

| Molecular Formula | C₆H₄F₂O₂ | [2][3] |

| Molecular Weight | 146.09 g/mol | [2][3] |

| Purity | ≥95% to ≥98% (HPLC) |[2][3] |

Physical and Spectroscopic Data

The physical properties of 2,4-Difluoro-1,3-dihydroxybenzene are summarized below. These characteristics are essential for its handling, storage, and application in various experimental setups.

Table 2: Physical Properties of 2,4-Difluoro-1,3-dihydroxybenzene

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Off-white solid, powder | [2][5] |

| Melting Point | 57-88 °C | [2][5] |

| Boiling Point | 211.3 ± 35.0 °C (Predicted) | [5] |

| Solubility | Soluble in Dimethylformamide (DMSO) | [2][5] |

| pKa | 7.23 ± 0.15 (Predicted) | [5] |

| Storage Temperature | -20°C | [2][5] |

| Stability | Stable for at least 2 years at -20°C when protected from light and moisture. |[2] |

Spectroscopic Data: While specific spectral data such as detailed ¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry for 2,4-Difluoro-1,3-dihydroxybenzene are not readily available in the provided search results, its identity is typically confirmed by ¹H-NMR.[2] For reference, the related compound 1,3-dihydroxybenzene (resorcinol) shows characteristic signals in its spectra.[6][7] The presence of fluorine atoms would introduce complex splitting patterns (coupling) in the ¹H and ¹³C NMR spectra of the title compound.

Reactivity and Applications

2,4-Difluoro-1,3-dihydroxybenzene serves as a key fluorinated building block in organic synthesis.[2][3] The fluorine atoms on the benzene ring are activated towards nucleophilic aromatic substitution (SNAr) reactions.[4] This reactivity allows for the introduction of various functional groups, making it a versatile precursor for more complex molecules.

Its primary application lies in the synthesis of fluorescent dyes. It is a known precursor for preparing Pacific Blue dyes, as well as analogs of fluorescein, coumarin, and resorufin.[2]

References

- 1. Dihydroxybenzenes - Wikipedia [en.wikipedia.org]

- 2. 2,4-Difluororesorcinol - CAS-Number 195136-71-1 - Order from Chemodex [chemodex.com]

- 3. scbt.com [scbt.com]

- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-DIFLUORORESORCINOL | 195136-71-1 [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037) [hmdb.ca]

- 7. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0307510) [np-mrd.org]

An In-depth Technical Guide to the Safe Handling of 2,4-Difluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Difluororesorcinol (CAS RN: 195136-71-1), a fluorinated building block increasingly utilized in the synthesis of fluorescent dyes and other complex organic molecules. Adherence to strict safety protocols is paramount when working with this compound to mitigate potential risks. This document outlines hazard identification, personal protective equipment (PPE) recommendations, emergency procedures, and general laboratory handling and storage protocols.

Hazard Identification and Classification

2,4-Difluororesorcinol is classified as an acute oral toxicant. It is crucial to understand its hazard profile to ensure safe handling.

Table 1: GHS Hazard Classification for 2,4-Difluororesorcinol

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1][2] | Danger | GHS06 |

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1][2]

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,4-Difluororesorcinol is essential for safe storage and handling.

Table 2: Physicochemical Data for 2,4-Difluororesorcinol

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₂ | [1][3][4] |

| Molecular Weight | 146.09 g/mol | [1][2][3][4] |

| Appearance | Solid, Off-white solid | [1][5] |

| Melting Point | 57-88 °C | [1][2][5] |

| Storage Temperature | -20°C | [1][2][5] |

| Solubility | Soluble in dimethylformamide (DMF) | [5][6] |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate personal protective equipment should be utilized.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or creating solutions.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 2,4-Difluororesorcinol:

-

Eye and Face Protection: Wear chemical safety goggles that provide a tight seal. A face shield may also be necessary for additional protection.[1][8]

-

Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1][9]

-

Body Protection: Wear a laboratory coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[7][8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P2) should be worn.[1][8]

Safe Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust.[7]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[7]

-

Take precautionary measures against static discharge.[7]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Keep containers in a cool, well-ventilated place.[7]

-

Recommended storage temperature is -20°C.[1][2][5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10]

-

Store locked up and out of the reach of children.[7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving 2,4-Difluororesorcinol.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms persist.[7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, consult a physician.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or foam.[7][8]

-

Specific Hazards: During a fire, hazardous combustion products such as carbon oxides and hydrogen fluoride may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid creating dust.[7]

-

Containment and Cleaning Up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid spreading the powder by covering it with a plastic sheet. For a solution, absorb the spill with an inert material (e.g., sand, silica gel) and transfer it to a labeled container for disposal.[7]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[7]

Experimental Protocol: Synthesis of a Fluorinated Fluorescein Derivative

The following is a summarized experimental protocol adapted from the literature, illustrating a typical use of 2,4-Difluororesorcinol. This is for informational purposes only and should be carried out with a full risk assessment and adherence to all institutional safety policies.

Materials and Equipment

-

2,4-Difluororesorcinol

-

Phthalic anhydride (or a derivative)

-

Methanesulfonic acid (CH₃SO₃H)

-

Round-bottom flask

-

Heating mantle with stirrer

-

Nitrogen inlet

-

Ice water bath

-

Filtration apparatus

-

Vacuum oven

Procedure

-

To a solution of 2,4-Difluororesorcinol (2 equivalents) in methanesulfonic acid, add phthalic anhydride (1 equivalent).

-

Heat the resulting mixture under a dry nitrogen atmosphere at 80-85 °C for 36-48 hours.

-

After cooling the mixture to room temperature, pour it into a larger volume of ice water.

-

Collect the resulting precipitate by filtration.

-

Dry the solid product in a vacuum oven at 60 °C until a constant weight is achieved.[10]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for 2,4-Difluororesorcinol.

Caption: Hazard Mitigation Workflow for 2,4-Difluororesorcinol.

Caption: General Laboratory Workflow for 2,4-Difluororesorcinol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5637733A - Syntheses of fluorescein compounds with excess resorcinol as a solvent - Google Patents [patents.google.com]

- 4. Pacific Blue Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Synthesis and Biological Investigation of Bile Acid-Paclitaxel Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Stability and Storage of 2,4-Difluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Difluororesorcinol (CAS No. 195136-71-1). The information herein is curated for professionals in research and drug development who utilize this fluorinated building block. This document summarizes key stability data, outlines general protocols for stability and forced degradation studies, and provides visual workflows to guide experimental design.

Overview of 2,4-Difluororesorcinol

2,4-Difluororesorcinol, also known as 2,4-difluoro-1,3-dihydroxybenzene, is a key intermediate in the synthesis of various compounds, particularly fluorescent dyes and other specialized chemicals. Its stability is a critical factor in ensuring the integrity and reproducibility of experimental results and the quality of manufactured products. The presence of two fluorine atoms on the resorcinol backbone can influence its chemical reactivity and stability profile compared to its non-fluorinated analog.

Recommended Storage Conditions and Stability Data

Data from various chemical suppliers provide a consensus on the optimal storage conditions to ensure the long-term stability of 2,4-Difluororesorcinol. The primary recommendation is to store the solid compound in a freezer at -20°C.[1][2][3] Handling advice consistently includes the need to protect the compound from light and moisture.[2]

The following tables summarize the available quantitative data on the stability of 2,4-Difluororesorcinol in its solid form and in solution.

Table 1: Stability of Solid 2,4-Difluororesorcinol

| Storage Temperature | Recommended Duration | Source(s) |

| -20°C | At least 2 years | [2] |

| Freeze (< -15°C) | 12 months upon receiving | [4] |

Table 2: Stability of 2,4-Difluororesorcinol Stock Solutions

| Storage Temperature | Recommended Duration | Source(s) |

| -80°C | 6 months | [5] |

| -20°C | 1 month | [5] |

Potential Degradation Pathways

While specific degradation pathways for 2,4-Difluororesorcinol are not extensively documented in publicly available literature, the chemical nature of the molecule—a dihydroxybenzene derivative—suggests potential routes of degradation. Phenolic compounds are generally susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of metal ions.[6][7] The hydroxyl groups can be oxidized to form quinone-type structures.[8][9] The presence of fluorine atoms, being highly electronegative, may influence the electron density of the aromatic ring and the reactivity of the hydroxyl groups.[10] Hydrolysis is another potential degradation pathway, particularly under non-neutral pH conditions, although the C-F bond is generally stable.[6][11]

Further experimental work, specifically forced degradation studies, would be necessary to definitively elucidate the degradation products and pathways for 2,4-Difluororesorcinol.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for conducting forced degradation studies on a chemical substance like 2,4-Difluororesorcinol, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[12][13][14] These protocols are intended to identify potential degradation products and establish the stability-indicating nature of analytical methods.

General Considerations for Forced Degradation Studies

-

Objective: To generate degradation products to develop and validate a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.[14]

-

Controls: A control sample, protected from the stress condition, should be analyzed concurrently.

-

Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and its degradation products.

Protocol for Hydrolytic Degradation

-

Preparation: Prepare solutions of 2,4-Difluororesorcinol (e.g., 1 mg/mL) in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization: At each time point, withdraw an aliquot from the acidic and basic solutions and neutralize it.

-

Analysis: Analyze all samples by the chosen stability-indicating method.

Protocol for Oxidative Degradation

-

Preparation: Prepare a solution of 2,4-Difluororesorcinol (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution at room temperature for a defined period (e.g., up to 24 hours), monitoring the degradation periodically.[14]

-

Analysis: Analyze the samples at appropriate time intervals.

Protocol for Thermal Degradation

-

Sample Preparation: Place the solid 2,4-Difluororesorcinol in a controlled-temperature environment (e.g., an oven).

-

Stress Application: Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., in 10°C increments above the accelerated temperature, such as 50°C, 60°C).[15]

-

Incubation: Maintain the temperature for a defined period.

-

Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze.

Protocol for Photostability Testing

This protocol is based on ICH guideline Q1B.[16][17][18]

-

Sample Preparation: Expose the solid 2,4-Difluororesorcinol directly to a light source. A dark control, wrapped in aluminum foil, should be placed alongside the exposed sample.

-

Light Exposure: Irradiate the samples with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed sample and the dark control.

Visualizations

The following diagrams illustrate logical workflows for stability testing and forced degradation studies.

References

- 1. 2,4-Difluororesorcinol 95 195136-71-1 [sigmaaldrich.com]

- 2. 2,4-Difluororesorcinol - CAS-Number 195136-71-1 - Order from Chemodex [chemodex.com]

- 3. 2,4-二氟间苯二酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidation of Resorcinol: Process Explained [et-chem.com]

- 9. Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. biobostonconsulting.com [biobostonconsulting.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. lubrizolcdmo.com [lubrizolcdmo.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. q1scientific.com [q1scientific.com]

- 18. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Reactivity of Hydroxyl Groups in 2,4-Difluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluororesorcinol is a fluorinated aromatic compound that serves as a valuable building block in synthetic organic chemistry.[1][2][3] Its chemical structure, featuring two hydroxyl groups and two fluorine atoms on a benzene ring, imparts unique reactivity to the molecule. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity and nucleophilicity of the hydroxyl groups, making it a versatile precursor for the synthesis of a variety of complex molecules, most notably fluorescent dyes.[4] This guide provides a comprehensive overview of the reactivity of the hydroxyl groups in 2,4-Difluororesorcinol, including their acidity, susceptibility to substitution reactions, and role in the synthesis of advanced materials.

Physicochemical Properties

A key determinant of the reactivity of the hydroxyl groups is their acidity, which is quantified by the acid dissociation constant (pKa). The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the hydroxyl groups compared to resorcinol.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₂ | [4] |

| Molecular Weight | 146.09 g/mol | [2][4] |

| Appearance | Off-white to white crystalline solid | [4] |

| Melting Point | 57-88 °C | [4] |

| Predicted pKa | 7.23 ± 0.15 | [4] |

Reactivity of the Hydroxyl Groups

The two hydroxyl groups in 2,4-Difluororesorcinol are the primary sites of chemical reactivity, undergoing reactions such as O-alkylation, esterification, and condensation. The regioselectivity of these reactions is influenced by the electronic effects of the fluorine atoms and the reaction conditions.

O-Alkylation

The hydroxyl groups of 2,4-Difluororesorcinol can be alkylated to form ethers. The regioselectivity of this reaction is of significant interest. While specific studies on 2,4-Difluororesorcinol are limited, research on the analogous compound 2,4-dihydroxybenzaldehyde provides valuable insights into the factors governing the selective alkylation of one hydroxyl group over the other.

dot

Caption: General workflow for the O-alkylation of 2,4-Difluororesorcinol.

Esterification and Condensation Reactions

The hydroxyl groups of 2,4-Difluororesorcinol readily undergo esterification with acyl halides or anhydrides. A notable application of this reactivity is in the synthesis of fluorinated fluorescein dyes, marketed as Oregon Green dyes.[4] In this reaction, 2,4-Difluororesorcinol is condensed with phthalic anhydride or its derivatives in the presence of an acid catalyst.

Caption: Logical workflow for the use of 2,4-Difluororesorcinol in creating tools for signaling pathway analysis.

Conclusion

The hydroxyl groups of 2,4-Difluororesorcinol are the focal point of its chemical reactivity. Their enhanced acidity, a consequence of the fluorine substitution, along with their susceptibility to O-alkylation and esterification, makes this molecule a highly valuable and versatile building block in organic synthesis. The development of regioselective reaction protocols further expands its utility. The primary application of 2,4-Difluororesorcinol lies in the synthesis of advanced fluorescent probes, which are indispensable tools for researchers and scientists in the fields of biology and drug development for the elucidation of complex biological processes. Continued exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with important applications in medicine and materials science.

References

Methodological & Application

Application Note: Protocol for Pechmann Condensation using 2,4-Difluororesorcinol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pechmann condensation is a widely utilized method for the synthesis of coumarins and their derivatives, which are a critical class of compounds in medicinal chemistry and materials science. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[1][2][3] This application note provides a detailed protocol for the Pechmann condensation using 2,4-Difluororesorcinol to synthesize 5,7-difluoro-4-substituted coumarins. Due to the presence of electron-withdrawing fluorine atoms on the resorcinol ring, reaction conditions may require careful optimization to achieve high yields.

Reaction Scheme

The general reaction scheme for the Pechmann condensation of 2,4-Difluororesorcinol with a β-ketoester is depicted below:

Data Presentation: Comparison of Pechmann Condensation Conditions

The following table summarizes various conditions reported for the Pechmann condensation of resorcinol and other substituted phenols, which can serve as a guide for optimizing the reaction with 2,4-Difluororesorcinol.

| Phenol | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | Zirconia-based catalyst | --- | 80 | --- | Good | [4][5] |

| Resorcinol | Methyl acetoacetate | FeCl₃·6H₂O (10 mol%) | Toluene | Reflux | 16 | High | [6] |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Solvent-free | 110 | --- | 88 | [7] |

| Resorcinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free | --- | --- | 50-90 | [1] |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | --- | 110 | --- | 95 | [8] |

| m-Aminophenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | Solvent-free | 110 | 0.03 | ~100 | [9] |

| Resorcinol | Ethyl acetoacetate | Tamarind juice | Aqueous | 90 | --- | Good | [8] |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5,7-difluoro-4-methylcoumarin from 2,4-Difluororesorcinol and ethyl acetoacetate.

Materials:

-

2,4-Difluororesorcinol (CAS 195136-71-1)[10]

-

Ethyl acetoacetate

-

Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or anhydrous ZnCl₂)

-

Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, combine 2,4-Difluororesorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Carefully add the acid catalyst.

-

For H₂SO₄: Slowly add concentrated sulfuric acid (e.g., 2-3 mL per gram of resorcinol) to the mixture while cooling in an ice bath to control the exothermic reaction.

-

For Solid Acid Catalysts (e.g., Amberlyst-15): Add the catalyst (e.g., 0.2 g per gram of resorcinol) to the reactant mixture.[8]

-

-

Reaction:

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of crushed ice with constant stirring.

-

A precipitate of the crude coumarin should form.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold water until the filtrate is neutral to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5,7-difluoro-4-methylcoumarin.

-

-

Characterization:

-

Dry the purified product and determine the yield.

-

Characterize the compound using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the Pechmann condensation of 2,4-Difluororesorcinol.

Signaling Pathway: General Mechanism of Pechmann Condensation

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

Synthesis of Novel Fluorescent Coumarin Derivatives from 2,4-Difluororesorcinol: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent coumarin derivatives utilizing 2,4-difluororesorcinol as a key starting material. The introduction of fluorine atoms into the coumarin scaffold can significantly enhance photostability, quantum yield, and alter the electronic properties of the resulting fluorophores, making them valuable tools in various scientific disciplines, including bioimaging, drug discovery, and materials science.

Application Notes

Fluorescent coumarin derivatives are a prominent class of organic fluorophores widely employed as biological probes and labels due to their high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment. The incorporation of fluorine atoms, as in the derivatives synthesized from 2,4-difluororesorcinol, offers several advantages:

-

Enhanced Photostability: Fluorination can increase the resistance of the chromophore to photobleaching, enabling longer and more robust imaging experiments.

-

Improved Quantum Yield: The electron-withdrawing nature of fluorine can modulate the electronic structure of the coumarin core, often leading to higher fluorescence quantum yields. For instance, 6,8-difluoro-7-hydroxy-4-methylcoumarin conjugates are strongly fluorescent even at neutral pH.[1]

-

Tuning of Spectroscopic Properties: The position and number of fluorine substituents can be used to fine-tune the absorption and emission wavelengths of the coumarin dyes.

-

Probes for Bioimaging: These fluorinated coumarins can be conjugated to biomolecules such as proteins, antibodies, and oligonucleotides for use in fluorescence microscopy, flow cytometry, and other bioanalytical techniques.[2][3] The bright blue fluorescence of dyes like 6,8-difluoro-7-hydroxy-4-methylcoumarin, with an emission maximum around 460 nm, makes them suitable for multicolor imaging applications.[1][2]

The primary synthetic routes to these valuable compounds from 2,4-difluororesorcinol involve well-established condensation reactions, namely the Pechmann and Knoevenagel condensations.

Experimental Workflow

The general workflow for the synthesis of fluorescent coumarin derivatives from 2,4-difluororesorcinol is depicted below. The process begins with the selection of the appropriate synthetic strategy, either the direct Pechmann condensation or a two-step approach involving the initial formylation of 2,4-difluororesorcinol followed by a Knoevenagel condensation.

Caption: Overall workflow for the synthesis of fluorescent coumarin derivatives.

Quantitative Data Summary

The following table summarizes the key quantitative data for representative fluorescent coumarin derivatives synthesized from 2,4-difluororesorcinol.

| Compound Name | Synthetic Method | Starting Materials | Yield (%) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | Pechmann Condensation | 2,4-Difluororesorcinol, Ethyl acetoacetate | Good | 365 | 460 | High |

| 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid ethyl ester | Knoevenagel-Doebner Condensation | 2,4-Difluoro-resorcylaldehyde, Diethyl malonate | ~70-80 | ~360 | ~450 | 0.78 (at pH 10) |

Note: "Good" and "High" are used where specific numerical values were not available in the cited literature. The synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid involves a multi-step process where the final condensation yield is a key contributor to the overall yield.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Difluoro-7-hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the acid-catalyzed condensation of 2,4-difluororesorcinol with a β-ketoester to yield a 4-substituted coumarin derivative.

Materials:

-

2,4-Difluororesorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15)

-

Ethanol

-

Ice

Procedure:

-

To a cooled (0-5 °C) round-bottom flask, cautiously add concentrated sulfuric acid.

-

With stirring, add 2,4-difluororesorcinol to the sulfuric acid.

-

Slowly add ethyl acetoacetate to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

A precipitate of 6,8-difluoro-7-hydroxy-4-methylcoumarin will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.

Diagram of Pechmann Condensation:

Caption: Key steps in the Pechmann condensation for coumarin synthesis.

Protocol 2: Two-Step Synthesis of Fluorinated Coumarins via Knoevenagel Condensation

This approach involves the initial formylation of 2,4-difluororesorcinol to produce an aldehyde intermediate, which is then condensed with an active methylene compound.

Step 1: Synthesis of 2,4-Difluoro-resorcylaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.

Materials:

-

2,4-Difluororesorcinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether

-

Brine

Procedure:

-

Cool a solution of 2,4-difluororesorcinol in DMF to 0 °C in a round-bottom flask equipped with a dropping funnel.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Upon completion (monitored by TLC), cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product into diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 2,4-difluoro-resorcylaldehyde by column chromatography or recrystallization.

Step 2: Synthesis of Coumarin Derivative (Knoevenagel Condensation)

The synthesized aldehyde is then condensed with an active methylene compound.

Materials:

-

2,4-Difluoro-resorcylaldehyde

-

Active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate)

-

Piperidine or another basic catalyst

-

Ethanol

Procedure:

-

Dissolve 2,4-difluoro-resorcylaldehyde and the active methylene compound in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure fluorescent coumarin derivative.

Diagram of Knoevenagel Condensation Pathway:

Caption: Key steps in the Knoevenagel condensation for coumarin synthesis.

References

Step-by-step synthesis of Pacific Blue dye with 2,4-Difluororesorcinol

Application Note & Protocol

For Research Use Only.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Pacific Blue dye, chemically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin. This valuable fluorescent probe, widely utilized in cell biology and drug development, is synthesized from 2,4-difluororesorcinol through a two-step process. The synthesis involves an initial formylation of 2,4-difluororesorcinol to produce 3,5-difluoro-2,4-dihydroxybenzaldehyde, followed by a Knoevenagel condensation with diethyl malonate to yield the ethyl ester of Pacific Blue. The final step is the hydrolysis of the ester to the desired carboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pacific Blue is a blue-emitting fluorophore with excitation and emission maxima at approximately 401 nm and 452 nm, respectively[1]. Its utility in biological applications stems from its high quantum yield and good photostability. The presence of two fluorine atoms on the coumarin ring enhances its fluorescent properties. The synthesis of Pacific Blue and its derivatives is of significant interest for the development of novel fluorescent probes and bioconjugates. The following protocol details a reliable method for its laboratory-scale preparation starting from commercially available 2,4-difluororesorcinol.

Overall Reaction Scheme

The synthesis of Pacific Blue from 2,4-difluororesorcinol is achieved in two main steps:

-

Step 1: Formylation of 2,4-Difluororesorcinol to yield 3,5-difluoro-2,4-dihydroxybenzaldehyde.

-

Step 2: Knoevenagel Condensation and Hydrolysis of 3,5-difluoro-2,4-dihydroxybenzaldehyde with diethyl malonate to form the ethyl ester of Pacific Blue, followed by hydrolysis to the final product.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-2,4-dihydroxybenzaldehyde

This procedure is adapted from the method described in U.S. Patent US5830912A[2].

Materials:

-

2,4-Difluororesorcinol

-

Hexamethylenetetraamine

-

Trifluoroacetic acid (TFA)

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Sublimation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,4-difluororesorcinol (0.50 g, 3.4 mmol) and hexamethylenetetraamine (0.96 g, 6.8 mmol) in trifluoroacetic acid (4 mL).

-

Heat the solution to reflux and maintain for 24 hours.

-

After cooling to room temperature, quench the reaction by the careful addition of 20% H₂SO₄ (2 mL).

-

Stir the mixture for an additional hour.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (2 x 50 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the resulting residue by sublimation to yield 3,5-difluoro-2,4-dihydroxybenzaldehyde as a colorless powder.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3,5-Difluoro-2,4-dihydroxybenzaldehyde | C₇H₄F₂O₃ | 174.10 | 59 | 141-143 |

Data obtained from U.S. Patent US5830912A[2].

Step 2: Synthesis of 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid, ethyl ester and subsequent hydrolysis

This procedure is also adapted from U.S. Patent US5830912A[2].

Materials:

-

3,5-Difluoro-2,4-dihydroxybenzaldehyde

-

Diethyl malonate

-

Ethanol

-

Piperidine

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

Part A: Synthesis of 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid, ethyl ester

-

To a solution of 3,5-difluoro-2,4-dihydroxybenzaldehyde (90 mg, 0.5 mmol) in ethanol (5 mL), add diethyl malonate (264 mg, 2.0 mmol).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling, acidify the mixture with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl ester.

Part B: Hydrolysis to Pacific Blue

-

Suspend the ethyl ester obtained in Part A in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture until a clear solution is obtained, indicating complete hydrolysis.

-

Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield Pacific Blue.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |

| 6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid, ethyl ester | C₁₂H₈F₂O₅ | 270.19 | - | - |

| Pacific Blue (3-carboxy-6,8-difluoro-7-hydroxycoumarin) | C₁₀H₄F₂O₅ | 242.13 | 401 | 452 |

Spectroscopic data for Pacific Blue from various sources[1].

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for Pacific Blue dye.

Conclusion

The protocol outlined provides a detailed and reliable method for the synthesis of Pacific Blue dye from 2,4-difluororesorcinol. This two-step synthesis, involving a formylation followed by a Knoevenagel condensation and hydrolysis, offers a practical route for obtaining this important fluorophore for research and development purposes. Adherence to the described procedures and safety precautions is essential for a successful synthesis.

References

Application of 2,4-Difluororesorcinol in the Synthesis of Oregon Green Dyes

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction